5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

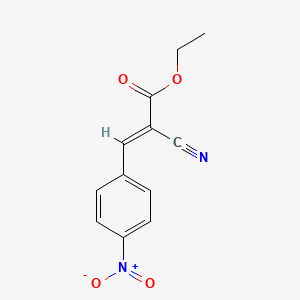

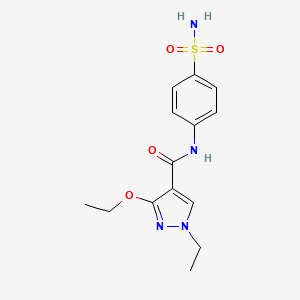

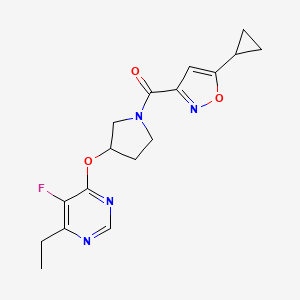

“5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride” is a chemical compound with the molecular formula C8H10ClNO . It is a derivative of 3,4-dihydro-2H-1,4-benzoxazine .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been studied . The 4-aryl-substituted compounds were prepared via Buchwald–Hartwig cross-coupling between substituted bromobenzenes and various 1,4-benzoxazines, which in turn were generated from a cascade hydrogenation and reductive amination one-pot reaction .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the 3,4-dihydro-2H-1,4-benzoxazine scaffold . The structure–activity relationship analysis indicated that the inclusion of hydroxyl groups on ring A and ring B was beneficial to biological activity .

Chemical Reactions Analysis

The chemical reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives have been investigated . The compounds showed moderate to good potency against various cancer cell lines .

Mechanism of Action

Target of Action

Similar compounds, such as benzoxazines, have been found to inhibit human topoisomerase i , a crucial enzyme involved in DNA replication and transcription .

Mode of Action

It’s worth noting that benzoxazines, a class of compounds to which this compound belongs, have been shown to inhibit human topoisomerase i . This inhibition could potentially prevent the enzyme-substrate binding, thereby affecting the DNA replication and transcription processes .

Result of Action

As a potential inhibitor of human topoisomerase i , it may interfere with DNA replication and transcription, leading to the inhibition of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of neurotransmitter release and receptor activation. However, one limitation of using this compound is its potential for off-target effects on other serotonin receptors, which may complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on 5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride, including:

1. Clinical trials to investigate the efficacy of this compound as a treatment for neuropsychiatric disorders such as depression, anxiety, and PTSD.

2. Further studies to elucidate the molecular mechanisms underlying the therapeutic effects of this compound, including its effects on neurogenesis, synaptic plasticity, and oxidative stress.

3. Development of novel this compound analogs with improved pharmacokinetic properties and selectivity for the 5-HT2A receptor.

4. Investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of neurodegenerative diseases.

5. Exploration of the potential use of this compound as a research tool for studying the role of the 5-HT2A receptor in various physiological and pathological conditions.

Synthesis Methods

The synthesis of 5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride involves the condensation of 2,5-dimethoxyaniline with 2-chlorobenzoic acid, followed by cyclization with phosphoryl chloride. The resulting product is then treated with sodium hydroxide to obtain this compound hydrochloride in high yield and purity.

Scientific Research Applications

5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride has been extensively studied for its pharmacological properties and therapeutic potential. It has shown promising results in preclinical studies as a potential treatment for depression, anxiety, addiction, and post-traumatic stress disorder (PTSD). This compound has also been investigated for its potential use in treating cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name |

5-methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-11-7-3-2-4-8-9(7)10-5-6-12-8;/h2-4,10H,5-6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMQJFBAZBTGJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NCCO2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid](/img/structure/B2395855.png)

![N-[2-tert-butyl-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-(4-methylphenyl)-5-oxidanylidene-pyrrolidine-3-carboxamide](/img/structure/B2395858.png)

![7-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2395859.png)

![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2395860.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2395861.png)

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2395868.png)